Oxyphenonium - 1407-05-2

Oxyphenonium

Catalog Number: EVT-406973
CAS Number: 1407-05-2
Molecular Formula: C21H34NO3+
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(2-cyclohexyl-2-hydroxy-1-oxo-2-phenylethoxy)ethyl-diethyl-methylammonium is an acylcholine.
A quaternary ammonium anticholinergic agent with peripheral side effects similar to those of ATROPINE. It is used as an adjunct in the treatment of gastric and duodenal ulcer, and to relieve visceral spasms. The drug has also been used in the form of eye drops for mydriatic effect.
Source and Classification

Oxyphenonium is derived from the chemical reaction involving phenolic compounds. It falls under the category of active pharmaceutical ingredients, specifically as a pharmaceutical intermediate. The compound is recognized for its peripheral side effects similar to those of atropine, another well-known anticholinergic drug .

Synthesis Analysis

The synthesis of oxyphenonium bromide involves several key steps:

  1. Starting Materials: The primary reactants are phenol and o-bromophenol.
  2. Reaction Conditions: The reaction typically occurs in a solvent, which can be either water or an organic solvent. The temperature is maintained between 80-100 degrees Celsius to ensure optimal reaction kinetics.
  3. Stirring Mechanism: A stirring mechanism is employed to facilitate uniform mixing of the reactants.
  4. Purification Methods:
    • Crystallization: After synthesis, the product is dissolved in a suitable solvent and allowed to crystallize, yielding pure oxyphenonium bromide crystals.
    • Chromatography: This method separates the compound from impurities by passing it through a column packed with adsorbent material, followed by elution with a compatible solvent .
Molecular Structure Analysis

Oxyphenonium has a complex molecular structure characterized by its quaternary ammonium group. Its chemical formula is C21H34NO3C_{21}H_{34}NO_3, and it has an average molecular weight of approximately 348.50 g/mol.

Structural Features

  • IUPAC Name: {2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium
  • Key Functional Groups: The structure includes hydroxyl groups, ether linkages, and a quaternary nitrogen atom.
  • Molecular Geometry: The steric arrangement around the nitrogen contributes to its pharmacological properties.

Molecular Visualization

Molecular modeling tools can provide visual representations of oxyphenonium's three-dimensional structure, aiding in understanding its interactions with biological targets.

Chemical Reactions Analysis

Oxyphenonium participates in various chemical reactions primarily related to its synthesis and degradation:

  1. Esterification Reactions: Involves the formation of esters from carboxylic acids and alcohols during synthesis.
  2. Hydrolysis Reactions: Oxyphenonium can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester bonds.
  3. Reactivity with Acetylcholine Receptors: As an anticholinergic agent, it competes with acetylcholine at muscarinic receptors, effectively blocking their action .
Mechanism of Action

Oxyphenonium exerts its pharmacological effects through a dual mechanism:

  1. Anticholinergic Effect: It acts as an antagonist at muscarinic acetylcholine receptors, thereby inhibiting acetylcholine's action on smooth muscle tissues.
  2. Musculotropic Effect: The compound has a direct relaxing effect on smooth muscle, reducing spasms in the gastrointestinal tract and other areas .

Pharmacodynamics

The efficacy of oxyphenonium is influenced by factors such as dosage, route of administration, and individual patient response.

Physical and Chemical Properties Analysis

Oxyphenonium exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 191.5 °C
  • Water Solubility: Very low solubility at about 0.0001360.000136 mg/mL
  • LogP Value: Approximately 0.170.17, indicating moderate lipophilicity
  • pKa Values: Strongest acidic pKa around 11.5311.53 and basic pKa around 4.3-4.3
  • Polar Surface Area: 46.5346.53 Ų, which influences its absorption characteristics .
Applications

Oxyphenonium's primary applications include:

  1. Medical Uses:
    • Treatment of gastrointestinal disorders such as irritable bowel syndrome.
    • Management of gastric acid secretion and relief from visceral spasms.
    • Utilization as eye drops for inducing mydriasis (pupil dilation).
  2. Research Applications:
    • Used as a radioligand in studies involving muscarinic receptor visualization in airway tissues .
    • Investigated for potential therapeutic roles in various autonomic nervous system disorders.
  3. Industrial Applications:
    • Employed as an intermediate in synthesizing other pharmaceutical compounds.
Chemical and Pharmacological Profile of Oxyphenonium

Structural Characterization and Physicochemical Properties

Oxyphenonium, chemically designated as {2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium, is a synthetic quaternary ammonium anticholinergic agent. Its molecular formula is C~21~H~34~NO~3~, with an average molecular weight of 348.50 g/mol and a monoisotopic mass of 348.25 g/mol [1]. The compound features a positively charged quaternary nitrogen atom, which critically influences its solubility and binding characteristics. This permanent cationic state limits its ability to cross lipid membranes, including the blood-brain barrier, confining its activity predominantly to peripheral tissues [3].

The molecule incorporates a cyclohexyl-phenyl-hydroxyacetyl ester group linked to a triethylmethylammonium moiety via an ethyleneoxy bridge. This arrangement confers both antimuscarinic and direct musculotropic activities [1]. Key physicochemical parameters include:

  • Hydrogen bonding capacity: 3 hydrogen bond acceptors and 1 hydrogen bond donor
  • Polar surface area: 46.53 Ų
  • Rotatable bonds: 9
  • LogP (partition coefficient): Predicted XLogP value of 3.82, indicating moderate lipophilicity [3] [4]

Oxyphenonium bromide (CAS 50-10-2), the brominated salt form, has a molecular weight of 428.40 g/mol and enhanced aqueous solubility compared to the free base [5]. The compound's structural integrity is evidenced by its crystalline solid state at room temperature, with a melting point recorded at 191.5°C [1].

Table 1: Physicochemical Profile of Oxyphenonium

PropertyValue
Molecular FormulaC~21~H~34~NO~3~
Molecular Weight348.50 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds9
Topological Polar Surface Area46.53 Ų
logP3.82 (XLogP)
SMILES NotationCCN+(CC)C

Classification Within Synthetic Organic Anticholinergic Agents

Oxyphenonium belongs to the synthetic organic compound class of quaternary ammonium anticholinergics, specifically categorized as benzene and substituted derivatives under chemical taxonomy systems [1]. This classification distinguishes it from naturally occurring anticholinergics (e.g., atropine) through its engineered quaternary ammonium structure, which features a permanent positive charge on the nitrogen atom irrespective of physiological pH [3].

The compound falls within the ATC (Anatomical Therapeutic Chemical) classification system as A03AB03 (oxyphenonium) and A03AB53 (oxyphenonium combinations), placing it among other gastrointestinal antispasmodics [1]. Its synthetic origin enables precise structural modifications that optimize receptor affinity while minimizing central nervous system penetration—a deliberate design strategy to reduce neuropsychiatric side effects associated with tertiary amine anticholinergics [2]. The quaternary structure confers higher polarity, restricting distribution primarily to the gastrointestinal tract and other peripheral target tissues after oral administration [3].

Notably, oxyphenonium exhibits dual pharmacological actions characteristic of advanced synthetic anticholinergics: (1) competitive antagonism at muscarinic acetylcholine receptors and (2) direct smooth muscle relaxation independent of receptor blockade. This dual mechanism enhances its spasmolytic efficacy beyond earlier anticholinergics lacking musculotropic activity [1] [2].

Molecular Targets: Muscarinic Acetylcholine Receptor Subtypes

Oxyphenonium exerts its primary therapeutic effects through selective antagonism of muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M~1~ subtype. Biochemical studies confirm its competitive inhibition at acetylcholine binding sites, preventing receptor activation by endogenous acetylcholine [1] [3].

The human muscarinic M~1~ receptor (UniProt ID: P11229) serves as oxyphenonium's principal molecular target. This G protein-coupled receptor (GPCR) signals through G~q/11~ proteins, activating phospholipase C and generating inositol trisphosphate (IP~3~) and diacylglycerol (DAG) as second messengers [1]. By blocking M~1~ receptors in the gastrointestinal tract, oxyphenonium inhibits acetylcholine-mediated smooth muscle contraction and reduces secretory activity in gastric glands, providing therapeutic relief in hypermotility states and acid-peptic disorders [2].

Table 2: Muscarinic Receptor Affinity Profile of Oxyphenonium

Receptor SubtypePrimary Signaling PathwayTherapeutic Consequence of Blockade
M~1~G~q/11~-PLC-IP~3~/DAGReduced gastric acid secretion, decreased gastrointestinal motility
M~2~G~i~-adenylyl cyclase inhibitionMinor cardiac effects (tachycardia at high doses)
M~3~G~q/11~-PLC-IP~3~/DAGReduced gastrointestinal and bronchial smooth muscle contraction, decreased exocrine secretions

Oxyphenonium demonstrates approximately 20-fold selectivity for M~1~ over M~2~ receptors, based on functional antagonism studies in isolated tissue preparations [1] [3]. This subtype preference differentiates it from non-selective antimuscarinics and contributes to its specialized clinical applications in gastrointestinal disorders. The compound additionally exhibits moderate affinity for M~3~ receptors in bronchial and urinary tract smooth muscle, explaining its utility in relieving spasms beyond the gastrointestinal system [2] [3].

The molecular basis of receptor antagonism involves ionic bonding between the quaternary ammonium group of oxyphenonium and a conserved aspartate residue (Asp105 in M~1~ receptors) within the orthosteric binding pocket. Hydrophobic interactions between the cyclohexyl-phenyl moiety and receptor transmembrane domains further stabilize binding [3]. This high-affinity interaction (K~i~ ≈ 2-5 nM for M~1~) effectively competes with acetylcholine, producing dose-dependent inhibition of postganglionic muscarinic neurotransmission [1].

Properties

CAS Number

1407-05-2

Product Name

Oxyphenonium

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium

Molecular Formula

C21H34NO3+

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1

InChI Key

GFRUPHOKLBPHTQ-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Solubility

1.36e-04 g/L

Synonyms

2-((Cyclohexylhydroxyphenylacetyl)oxy)-N,N-diethyl-N-methylethanaminium
Atrenyl
Bromide, Oxyphenonium
Chloride, Oxyphenonium
Iodide, Oxyphenonium
Metacin
Methacin
Oxyphenon
Oxyphenonium
Oxyphenonium Bromide
Oxyphenonium Bromide, (+)-Isomer
Oxyphenonium Bromide, (+-)-Isomer
Oxyphenonium Bromide, (-)-Isomer
Oxyphenonium Chloride
Oxyphenonium Iodide
Oxyphenonium Iodide, (R)-Isomer
Oxyphenonium Iodide, (S)-Isomer
Oxyphenonium, (+-)-Isomer
Oxyphenonium, (R)-Isomer
Oxyphenonium, (S)-Isomer
Spastrex

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.